1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a cyclopentyl group, and a methanesulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Methanesulfonyl Chloride Intermediate: Methanesulfonyl chloride is prepared by reacting methane with sulfuryl chloride in a radical reaction or by chlorinating methanesulfonic acid with thionyl chloride or phosgene.
Attachment of the Chlorophenyl Group: The methanesulfonyl chloride is then reacted with 3-chlorophenylmethanol to form 3-chlorophenylmethanesulfonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the 3-chlorophenylmethanesulfonyl chloride under appropriate conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity due to the presence of the methanesulfonyl group.
N-Cyclopentylpiperidine: Shares the piperidine and cyclopentyl moieties but lacks the methanesulfonyl and chlorophenyl groups.
Chlorophenylmethanesulfonyl Chloride: Contains the chlorophenyl and methanesulfonyl groups but lacks the piperidine and carboxamide moieties.
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the piperidine ring, cyclopentyl group, and methanesulfonyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-5-3-4-14(12-16)13-25(23,24)21-10-8-15(9-11-21)18(22)20-17-6-1-2-7-17/h3-5,12,15,17H,1-2,6-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKWGDXSMPZNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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